β-Adrenoceptor Binding Affinity Profile: Non-Selective High Affinity vs. Beta-1 Selective Agents
Pindolol exhibits high affinity for both β1- and β2-adrenoceptors, distinguishing it from beta-1 selective agents such as metoprolol and atenolol. In a direct head-to-head radioligand binding study using COS-7 cell membranes transiently expressing human β1- and β2-AR subtypes, pindolol demonstrated a pKi of 8.17 ± 0.15 at β1-ARs, compared to metoprolol at 5.99 ± 0.13 and atenolol at 5.55 ± 0.14. Against the non-selective comparator propranolol (pKi 9.02 ± 0.04), pindolol shows approximately 7-fold lower β1 affinity; however, unlike propranolol, pindolol's lower β1 affinity is coupled with ISA, providing a distinct functional pharmacological profile [1].
| Evidence Dimension | β1-adrenoceptor binding affinity (pKi ± SEM) in COS-7 cell membranes |
|---|---|
| Target Compound Data | Pindolol pKi = 8.17 ± 0.15 |
| Comparator Or Baseline | Propranolol pKi = 9.02 ± 0.04; Metoprolol pKi = 5.99 ± 0.13; Atenolol pKi = 5.55 ± 0.14 |
| Quantified Difference | Pindolol affinity is 7.1-fold lower than propranolol, but 150-fold higher than metoprolol and 420-fold higher than atenolol at β1-ARs |
| Conditions | Competition binding with [3H]-CGP-12177 in COS-7 cell membranes transiently expressing human β1- or β2-AR subtypes |
Why This Matters
For researchers developing beta-blocker therapies where non-selective β1/β2 blockade is desired without complete suppression of sympathetic tone (e.g., heart failure, vasospastic angina), pindolol's high dual-receptor affinity coupled with partial agonism cannot be replicated by beta-1 selective agents or pure antagonists.
- [1] Nakamura T, Suzuki A, Ohnuki T, Hattori K, Watanabe K, Kurose H, Nagao T, Nagatomo T. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method. Pharmacology. 2000;61(1):6-10. doi:10.1159/000028373. PMID: 10895074. View Source
